Methyl 7-azidoheptanoate

Description

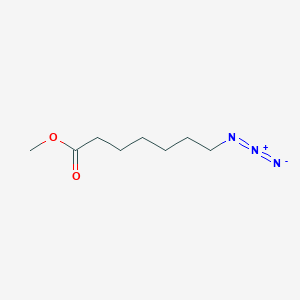

Methyl 7-azidoheptanoate: is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to the seventh carbon of a heptanoate ester

Properties

IUPAC Name |

methyl 7-azidoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-13-8(12)6-4-2-3-5-7-10-11-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAVQRLMSQEYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-azidoheptanoate can be synthesized through a multi-step process. One common method involves the conversion of 7-bromoheptanoic acid to 7-azidoheptanoic acid, followed by esterification to form the methyl ester. The reaction conditions typically involve the use of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help in controlling the reaction parameters and minimizing the risks associated with handling azides.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-azidoheptanoate undergoes various types of chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 7-azidoheptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-azidoheptanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Methyl 7-aminoheptanoate: Similar structure but with an amino group instead of an azido group.

Methyl 7-bromoheptanoate: Similar structure but with a bromo group instead of an azido group.

Methyl 7-hydroxyheptanoate: Similar structure but with a hydroxy group instead of an azido group.

Uniqueness: Methyl 7-azidoheptanoate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other functional groups. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Methyl 7-azidoheptanoate is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by its azido group (-N₃) attached to a heptanoate backbone. The molecular formula is , which influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the conversion of heptanoic acid derivatives through azidation reactions. Various synthetic pathways can be employed, including:

- Direct Azidation : Using sodium azide in the presence of a suitable solvent.

- Intermediate Formation : Creating an intermediate such as methyl 7-aminoheptanoate, followed by azidation.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design targeting diseases like cancer and bacterial infections.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, possibly through disruption of cellular processes or membrane integrity.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential utility as a lead compound in antibiotic development.

- Cytotoxicity Studies : Cytotoxicity assays performed on human cancer cell lines (e.g., MOLT-4) revealed that this compound induces apoptosis at concentrations above 100 µg/mL, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 7-aminoheptanoate | Amino Acid | Precursor for peptide synthesis |

| Methyl hexanoate | Ester | Shorter carbon chain; less biological activity |

| Methyl octanoate | Ester | Longer carbon chain; different physicochemical properties |

| Azidopropionic acid | Carboxylic Acid | Shorter chain; used in different synthetic applications |

Applications in Drug Development

This compound's biological activities make it a promising candidate for various applications:

- Drug Design : Its ability to inhibit enzymes suggests potential as a scaffold for developing new therapeutics targeting metabolic diseases.

- Antimicrobial Agents : Given its efficacy against bacterial strains, it could serve as a basis for developing new antibiotics, especially in the face of rising antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.